2-(2-Methylpropanoyl)cyclopentan-1-one
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Overview
Description
2-(2-Methylpropanoyl)cyclopentan-1-one is an organic compound with the molecular formula C₉H₁₄O₂ It is a cyclopentanone derivative, characterized by the presence of a 2-methylpropanoyl group attached to the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropanoyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the use of a Friedel-Crafts acylation reaction, where cyclopentanone is reacted with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the cyclopentanone to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropanoyl)cyclopentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
2-(2-Methylpropanoyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropanoyl)cyclopentan-1-one involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s carbonyl group is highly reactive, making it a key site for nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler ketone with a similar ring structure but lacking the 2-methylpropanoyl group.
2-Cyclopentenone: Contains a double bond within the ring, making it more reactive in certain types of reactions.
2-Methylcyclopentanone: Similar structure but with a methyl group instead of a 2-methylpropanoyl group.
Uniqueness
2-(2-Methylpropanoyl)cyclopentan-1-one is unique due to the presence of the 2-methylpropanoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
59210-11-6 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(2-methylpropanoyl)cyclopentan-1-one |
InChI |
InChI=1S/C9H14O2/c1-6(2)9(11)7-4-3-5-8(7)10/h6-7H,3-5H2,1-2H3 |
InChI Key |
OGLDCPSLJOKVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1CCCC1=O |
Origin of Product |
United States |
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